Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate
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Overview
Description
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can be compared with similar compounds such as:
Ethyl 2-{3-chloro-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}propanoate: Similar structure but with a propanoate ester instead of acetate.
Mthis compound: Similar structure but with a methyl ester instead of ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate (CAS Number: 2059974-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H13BrN2O2S
Molecular Weight: 329.21 g/mol
CAS Number: 2059974-99-9
The compound features a thiazolo[5,4-b]pyridine scaffold, which is known for various biological activities. The presence of bromine and dimethyl groups enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C12H13BrN2O2S |
Molecular Weight | 329.21 g/mol |
CAS Number | 2059974-99-9 |
Antimicrobial Properties
Research indicates that compounds with thiazolo[5,4-b]pyridine structures exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains.
- Antibacterial Activity : A study demonstrated that derivatives of thiazolo[5,4-b]pyridine showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's specific activity against these pathogens remains an area for further investigation .
- Antifungal Activity : Preliminary assays suggest potential antifungal properties, although detailed studies are required to quantify this effect.
Anticancer Activity
The compound has shown promise in anticancer research:
- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HCT116 and MCF-7) indicate that this compound exhibits cytotoxic effects with IC50 values in the micromolar range. This suggests it may inhibit cell proliferation effectively .
The biological activity of the compound is thought to stem from its ability to interact with specific cellular targets:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This compound may share this mechanism .
Study 1: Antimicrobial Evaluation
In a recent study evaluating various thiazolo[5,4-b]pyridine derivatives, this compound was tested against multiple strains of bacteria and fungi. The results indicated:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | >32 |
These results highlight the compound's potential as an antimicrobial agent.
Study 2: Anticancer Activity Assessment
Another investigation focused on the antiproliferative effects of the compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 | 15 |
MCF-7 | 20 |
A549 | 25 |
This data indicates that this compound has significant anticancer potential worth exploring further.
Properties
Molecular Formula |
C12H13BrN2O2S |
---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-4-17-9(16)5-8-6(2)10-11(13)15-18-12(10)14-7(8)3/h4-5H2,1-3H3 |
InChI Key |
XHUQALAUKSYNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2Br)C |
Origin of Product |
United States |
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